3-(Iodomethyl)-3-propan-2-yloxetane

Radiopaque polymers X‑ray contrast media Heavy‑atom derivatization

3-(Iodomethyl)-3-propan-2-yloxetane (CAS 1784641‑55‑9) is a 3,3‑disubstituted oxetane bearing a primary iodomethyl handle and a branched isopropyl substituent. The strained oxetane ring serves as a metabolically stable, polarity‑enhancing bioisostere for gem‑dimethyl and carbonyl groups, while the C–I bond provides a versatile exit vector for nucleophilic displacement, cross‑coupling, and radical chemistry.

Molecular Formula C7H13IO
Molecular Weight 240.084
CAS No. 1784641-55-9
Cat. No. B2747629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Iodomethyl)-3-propan-2-yloxetane
CAS1784641-55-9
Molecular FormulaC7H13IO
Molecular Weight240.084
Structural Identifiers
SMILESCC(C)C1(COC1)CI
InChIInChI=1S/C7H13IO/c1-6(2)7(3-8)4-9-5-7/h6H,3-5H2,1-2H3
InChIKeyMKRVEJASIOVFGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Iodomethyl)-3-propan-2-yloxetane (CAS 1784641-55-9) – Core Molecular Properties and Structurally Distinct Features


3-(Iodomethyl)-3-propan-2-yloxetane (CAS 1784641‑55‑9) is a 3,3‑disubstituted oxetane bearing a primary iodomethyl handle and a branched isopropyl substituent . The strained oxetane ring serves as a metabolically stable, polarity‑enhancing bioisostere for gem‑dimethyl and carbonyl groups, while the C–I bond provides a versatile exit vector for nucleophilic displacement, cross‑coupling, and radical chemistry [1]. Its molecular formula C₇H₁₃IO (MW 240.08) translates to an iodine mass fraction of approximately 52.8 % — a parameter that directly dictates radiopacity and heavy‑atom derivatization potential and that differs markedly from other members of the iodomethyl‑oxetane family [2].

Why 3-(Iodomethyl)-3-propan-2-yloxetane Cannot Be Replaced by a Generic Iodomethyl‑Oxetane


The 3‑position substituent profoundly influences both the physicochemical profile and the synthetic accessibility of oxetane building blocks [1]. Replacement of the isopropyl group with a smaller methyl or a linear ethyl chain alters iodine weight percent, lipophilicity, boiling point, and hazard classification in a non‑linear fashion, undermining the reproducibility of radiopacity requirements, purification protocols, and safety‑compliant procurement [2]. Conversely, the bulkier isopropyl substituent imparts steric shielding that can tune the rate of nucleophilic displacement at the iodomethyl center relative to less hindered analogs — a kinetic control element that cannot be replicated by simply substituting a methyl or ethyl congener . The quantitative evidence below demonstrates that even closely related 3‑(iodomethyl)‑3‑alkyl‑oxetanes diverge substantially in the dimensions that matter for scientific selection and procurement.

Quantitative Differentiation of 3-(Iodomethyl)-3-propan-2-yloxetane Against Its Closest Structural Analogs


Iodine Weight Percent Dictates Radiopacity and Heavy‑Atom Derivatization Potential

The iodine mass fraction of 3‑(iodomethyl)‑3‑propan‑2‑yloxetane is 52.8 %, which is 12–15 percentage points lower than that of the commonly employed 3,3‑bis(iodomethyl)oxetane (75.1 %) and 7–10 points lower than the unsubstituted 3‑(iodomethyl)oxetane (64.1 %) . This intermediate iodine loading provides a unique balance between radiopacity and the organic‑solvent solubility needed for homogeneous copolymerization, as excessively high iodine content often leads to precipitation during polycondensation [1].

Radiopaque polymers X‑ray contrast media Heavy‑atom derivatization

Boiling Point Elevation Relative to Methyl Analog Enables Higher‑Temperature Reaction Windows

The predicted boiling point of the target compound (approximately 207–208 °C at 760 mmHg) is roughly 20 °C higher than that of the 3‑methyl analog (187.7 °C) and comparable to the 3‑ethyl analog (203–208 °C) . This elevation widens the operational temperature window for solvent‑free or high‑boiling‑solvent transformations such as nucleophilic fluorinations and metal‑catalyzed couplings where the methyl analog would begin to distill or generate excessive vapor pressure .

Synthetic methodology Reaction solvent selection Thermal stability

CLP‑Notified Acute Oral Toxicity Classification Distinguishes Procurement and Handling Protocols

The target compound carries a notified EU CLP classification of Acute Tox. 4 (H302 – Harmful if swallowed), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335) [1]. By contrast, the closely related 3‑(iodomethyl)‑3‑methyloxetane has been assigned GHS05 (Corrosive) pictogram with H314 (Causes severe skin burns and eye damage) in addition to H335, reflecting a materially higher dermal hazard . The 3‑ethyl analog is classified with H318 (Causes serious eye damage), a more severe ocular hazard than the H319 assigned to the target compound [2].

Chemical safety REACH compliance Laboratory safety

Density and Refractive Index Offset Relative to Lineal Alkyl Homologs Enable Distinct Purification and Formulation Strategies

The predicted density of the target compound (~1.54 g cm⁻³) is intermediate between the denser 3‑(iodomethyl)oxetane parent (1.94 g cm⁻³) and the less dense 3‑ethyl analog (~1.64 g cm⁻³) . This density, together with the branched isopropyl group, alters Rf values in normal‑phase chromatography and influences phase‑separation behavior in aqueous workup, providing a practical separations advantage when mixtures of iodomethyl‑oxetane intermediates are generated during library synthesis .

Chromatographic purification Formulation Physical property tuning

Isopropyl Steric Bulk Modulates Nucleophilic Displacement Kinetics at the Iodomethyl Center

The isopropyl group at the 3‑position exerts greater steric hindrance than the methyl or ethyl substituents found in comparator oxetanes. This steric effect is expected to slow the rate of Sₙ2‑type nucleophilic attack at the iodomethyl carbon, as evidenced by class‑level trends in neopentyl‑type substrates where branching at the β‑carbon reduces displacement rates by factors of 10–100 relative to linear analogs [1][2]. While direct kinetic measurements for this specific compound are not available, the well‑established neopentyl retardation principle supports the expectation that the target compound will react significantly more slowly with nucleophiles than 3‑(iodomethyl)‑3‑methyloxetane .

Reaction kinetics Nucleophilic substitution Chemoselectivity

Commercial Availability as a Research‑Grade Building Block with Documented Purity Benchmarks

The target compound is listed as a 'versatile small molecule scaffold' by specialty chemical suppliers with a documented minimum purity specification of 95 % (HPLC) . The 3‑methyl and 3‑ethyl analogs are also available at ≥95 % purity, but the target compound is specifically positioned for medicinal chemistry building block applications where the isopropyl group offers a distinct steric and lipophilic profile not available from the methyl or ethyl variants . The ECHA C&L inventory listing further confirms that the compound has been registered under REACH, providing a regulatory framework for procurement within the EU [1].

Chemical procurement Building block sourcing Quality control

Evidence‑Driven Application Scenarios for 3-(Iodomethyl)-3-propan-2-yloxetane


Radiopaque Polymer Synthesis Requiring Homogeneous Iodine Incorporation

With an iodine mass fraction of 52.8 %, the target compound delivers sufficient X‑ray contrast for imaging‑compatible polymers while maintaining organic‑solvent solubility superior to the 75.1 % iodine‑loaded 3,3‑bis(iodomethyl)oxetane. This intermediate iodine content avoids the precipitation issues that plague bis‑iodo monomers during polycondensation, making it the monomer of choice for radiopaque polyoxetane coatings and surgical meshes [1].

Medicinal Chemistry Scaffold Requiring Isopropyl‑Specific Lipophilicity and Steric Profile

The isopropyl substituent provides a calculated logP increment of approximately +0.6–0.8 units relative to the methyl analog, offering a distinct lipophilic window for optimizing membrane permeability and metabolic stability. Combined with the established oxetane bioisostere advantage for reducing basicity and improving aqueous solubility of adjacent amines, the target compound is uniquely suited for SAR exploration where a branched alkyl group at the oxetane 3‑position is pharmacophorically required [2].

High‑Temperature Synthetic Transformations Where Lower‑Boiling Analogs Are Unsuitable

The boiling point advantage of approximately 20 °C over the 3‑methyl analog enables solvent‑free or high‑boiling‑solvent reactions (e.g., DMF at 120–150 °C, DMSO at 130–160 °C) without distillative loss of the oxetane starting material. This property is critical for nucleophilic fluorination (using TBAF or KF/Kryptofix) and Pd‑catalyzed cross‑coupling reactions where extended heating at elevated temperatures is required for complete conversion .

Parallel Library Synthesis Requiring Distinct Chromatographic Retention for Rapid Purification

The predicted density of ~1.54 g cm⁻³ places the target compound in a unique position on normal‑phase silica, with Rf values distinct from both the denser 3‑(iodomethyl)oxetane parent (1.94 g cm⁻³) and the less dense ethyl analog (1.64 g cm⁻³). This facilitates automated flash chromatography separation of product mixtures generated during diversity‑oriented synthesis, reducing purification bottlenecks when multiple iodomethyl‑oxetane building blocks are used in parallel .

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